molecular formula C26H22N4O B12754438 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole CAS No. 93415-44-2

4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole

Cat. No.: B12754438
CAS No.: 93415-44-2
M. Wt: 406.5 g/mol
InChI Key: RGYDXUMZQKKRNE-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an indole group, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve the condensation of an indole derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole would depend on its specific interactions with molecular targets. The indole group may interact with various biological receptors, while the pyrazole ring could participate in binding to enzymes or other proteins. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like tryptophan and serotonin.

    Pyrazole derivatives: Compounds such as celecoxib and rimonabant.

Uniqueness

The uniqueness of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole lies in its combination of an indole group with a pyrazole ring, which may confer unique chemical and biological properties not found in other compounds.

Properties

CAS No.

93415-44-2

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

1-[5-[2-(1H-indol-3-ylmethylideneamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C26H22N4O/c1-18(31)30-26(19-9-3-2-4-10-19)15-25(29-30)22-12-6-8-14-24(22)28-17-20-16-27-23-13-7-5-11-21(20)23/h2-14,16-17,26-27H,15H2,1H3

InChI Key

RGYDXUMZQKKRNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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